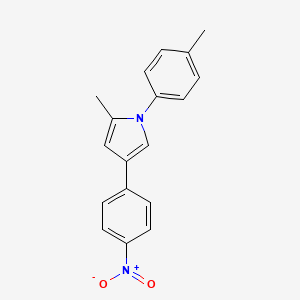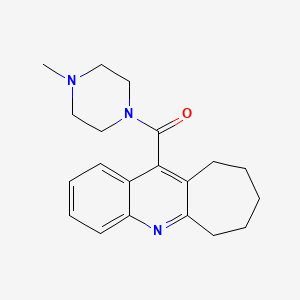
Piperazine, 1-methyl-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone is a complex organic compound with the molecular formula C20H25N3O It is known for its unique structure, which combines a piperazine ring with a tetrahydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and quinoline rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
(4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
4-Methoxyphenethylamine: Used as a precursor in organic synthesis and for the immobilization of nitrogenated bases.
Proguanil Related Compound G: A biguanide derivative used in pharmaceutical applications.
Uniqueness
(4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone stands out due to its unique combination of a piperazine ring and a tetrahydroquinoline moiety, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
This detailed overview highlights the significance and potential of (4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone in various scientific fields
Eigenschaften
CAS-Nummer |
36063-63-5 |
|---|---|
Molekularformel |
C20H25N3O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(4-methylpiperazin-1-yl)-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone |
InChI |
InChI=1S/C20H25N3O/c1-22-11-13-23(14-12-22)20(24)19-15-7-3-2-4-9-17(15)21-18-10-6-5-8-16(18)19/h5-6,8,10H,2-4,7,9,11-14H2,1H3 |
InChI-Schlüssel |
NLMDZXBADJRYLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=C3CCCCCC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


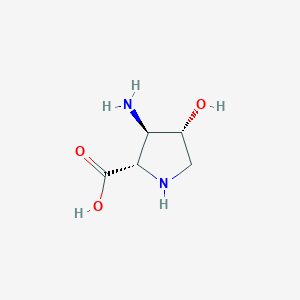
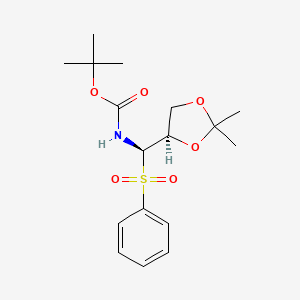
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)

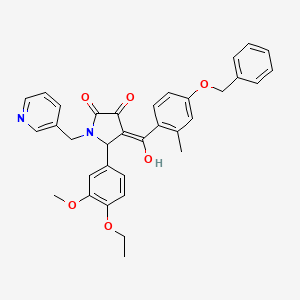
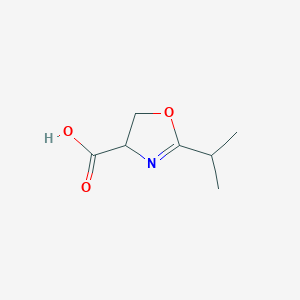
![1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole](/img/structure/B12876809.png)

![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
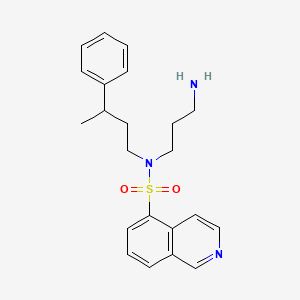
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
